molecular formula C8H17NO B1418061 (1,3-Dimethylpiperidin-3-yl)methanol CAS No. 915925-11-0

(1,3-Dimethylpiperidin-3-yl)methanol

Cat. No. B1418061
M. Wt: 143.23 g/mol
InChI Key: LIPHTBOSXYCXFC-UHFFFAOYSA-N
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Description

“(1,3-Dimethylpiperidin-3-yl)methanol” is a chemical compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 g/mol . This compound is a heterocyclic building block .


Molecular Structure Analysis

The InChI string for “(1,3-Dimethylpiperidin-3-yl)methanol” is InChI=1S/C8H17NO/c1-8(7-10)4-3-5-9(2)6-8/h10H,3-7H2,1-2H3 . The Canonical SMILES string is CC1(CCCN(C1)C)CO . These strings provide a way to represent the molecule’s structure using text.


Physical And Chemical Properties Analysis

“(1,3-Dimethylpiperidin-3-yl)methanol” has a molecular weight of 143.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 143.131014166 g/mol . The topological polar surface area is 23.5 Ų . The compound has a heavy atom count of 10 .

Scientific Research Applications

Spectroscopic and Computational Analysis

  • A study by Arasu et al. (2019) investigated the characteristics of a related compound, (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, using Density Functional Theory. This research provides insights into geometrical parameters, spectroscopic properties, and thermodynamic parameters of such compounds (Arasu, Asirvatham, Priya, & Revathi, 2019).

Catalysis and Chemical Synthesis

  • Deutsch, Martin, and Lieske (2007) explored the acid-catalyzed condensation of glycerol with benzaldehyde, formaldehyde, and acetone, leading to mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, indicating potential applications in chemical synthesis (Deutsch, Martin, & Lieske, 2007).

Stereochemistry

  • Grishina et al. (1996) studied the stereochemistry of asymmetric reduction of an imine derived from 1,3-dimethylpiperidin-4-one, providing insights into the stereochemical structure and diastereomer excess of related compounds (Grishina, Gaidarova, Lukyanenko, & Borisenko, 1996).

Organic Structure Directing Agents

  • Dusselier et al. (2015) investigated the influence of dimethylpiperidine-based organic structure directing agents (OSDAs) in the synthesis of the molecular sieve SSZ-39, highlighting the potential application in exhaust gas NOx reduction and methanol-to-olefins reaction (Dusselier, Schmidt, Moulton, Haymore, Hellums, & Davis, 2015).

Pharmaceutical Applications

Kinetics and Reaction Mechanisms

Environmental and Industrial Applications

  • Song et al. (2002) examined the catalytic conversion of methanol or dimethyl ether to hydrocarbons, providing insights into the mechanisms involved and implications for environmental and industrial applications (Song, Marcus, Fu, Ehresmann, & Haw, 2002).

Safety And Hazards

The safety information for “(1,3-Dimethylpiperidin-3-yl)methanol” indicates that it is classified as a combustible solid . Its WGK (German Water Hazard Class) is 3 . The flash point is not applicable .

properties

IUPAC Name

(1,3-dimethylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(7-10)4-3-5-9(2)6-8/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPHTBOSXYCXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660753
Record name (1,3-Dimethylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Dimethylpiperidin-3-yl)methanol

CAS RN

915925-11-0
Record name (1,3-Dimethylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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